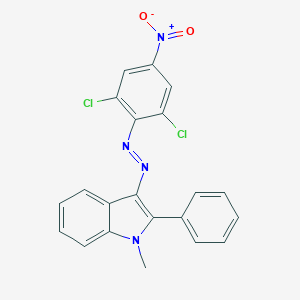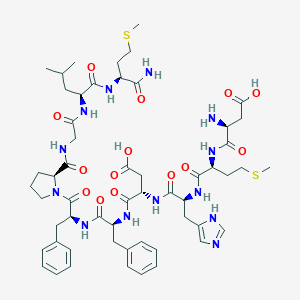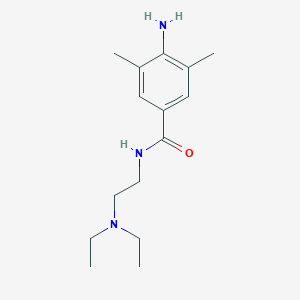
3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole, also known as DNP-PMI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DNP-PMI is a fluorescent dye that can be used for imaging purposes, and it has been found to have potential applications in a variety of fields, including biology, chemistry, and materials science.
Mécanisme D'action
The mechanism of action of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole involves the interaction of the dye with specific molecules or structures. The dye binds to these molecules or structures, causing them to fluoresce. The fluorescence can then be detected using specialized equipment, such as a fluorescence microscope.
Effets Biochimiques Et Physiologiques
3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole has been found to have minimal biochemical and physiological effects. It is generally considered to be non-toxic and non-carcinogenic. However, as with any chemical compound, caution should be exercised when handling 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole, and appropriate safety measures should be taken.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole is its high fluorescence intensity, which allows for sensitive detection of labeled molecules or structures. Additionally, the dye is relatively easy to use and can be applied to a wide range of samples. However, one limitation of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole is that it may not be suitable for use in certain applications, such as live cell imaging, due to its potential toxicity.
Orientations Futures
There are several potential future directions for research involving 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole. One area of interest is the development of new applications for the dye, such as in the field of materials science. Additionally, researchers may explore ways to modify the structure of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole to improve its properties, such as increasing its fluorescence intensity or reducing its toxicity. Finally, further studies may be conducted to better understand the mechanism of action of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole and its interactions with specific molecules or structures.
Conclusion:
In conclusion, 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole is a highly useful and versatile compound that has many potential applications in scientific research. Its unique properties make it a valuable tool for fluorescence microscopy and other imaging techniques. As research in this field continues, it is likely that new applications and uses for 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole will be discovered.
Méthodes De Synthèse
The synthesis of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for the synthesis are 2,6-dichloro-4-nitroaniline and 1-methyl-2-phenylindole. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and the product is purified using column chromatography.
Applications De Recherche Scientifique
3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole has a wide range of applications in scientific research. One of the primary uses of this compound is in fluorescence microscopy. 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole is a highly fluorescent dye, and it can be used to label specific molecules or structures in cells or tissues. This allows researchers to visualize and study these structures in greater detail.
Propriétés
Numéro CAS |
117584-16-4 |
|---|---|
Nom du produit |
3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole |
Formule moléculaire |
C21H14Cl2N4O2 |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
(2,6-dichloro-4-nitrophenyl)-(1-methyl-2-phenylindol-3-yl)diazene |
InChI |
InChI=1S/C21H14Cl2N4O2/c1-26-18-10-6-5-9-15(18)19(21(26)13-7-3-2-4-8-13)24-25-20-16(22)11-14(27(28)29)12-17(20)23/h2-12H,1H3 |
Clé InChI |
AGAPSPQFVSODLG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
Autres numéros CAS |
117584-16-4 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)


